

Application Note: HPLC Method Development for the Analysis of 5-Nitrosalicylic Acid

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Compound of Interest

Compound Name: 5-Nitrosalicylic acid

Cat. No.: B045951

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **5-Nitrosalicylic acid**. A reversed-phase HPLC method was developed and is suitable for the determination of **5-Nitrosalicylic acid** in the presence of its potential impurities. The method utilizes a C18 column with a simple isocratic mobile phase, providing excellent peak symmetry and resolution. This method is applicable for quality control and research purposes in the pharmaceutical and chemical industries.

Introduction

5-Nitrosalicylic acid is a key intermediate in the synthesis of various pharmaceuticals, including mesalazine, an anti-inflammatory drug.[1][2] It is also used in the manufacturing of dyes and pigments.[2] Accurate and reliable analytical methods are crucial for monitoring the purity and stability of **5-Nitrosalicylic acid**. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aromatic acids due to its high resolution and sensitivity.[3][4] This application note describes a straightforward and efficient HPLC method for the analysis of **5-Nitrosalicylic acid**.

Physicochemical Properties of 5-Nitrosalicylic Acid

A summary of the key physicochemical properties of **5-Nitrosalicylic acid** is presented in Table 1. Understanding these properties is essential for developing a suitable analytical method.

Property	Value	Reference
Chemical Name	2-Hydroxy-5-nitrobenzoic acid	[5][6]
CAS Number	96-97-9	[5]
Molecular Formula	C7H5NO5	[5][6][7]
Molecular Weight	183.12 g/mol	[5][6][7]
Appearance	Yellowish or light brown crystalline powder	[5][6][8]
Melting Point	228 - 230 °C	[5][8]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[6][8]	[6][8]
pKa	Data for the carboxylic acid and phenolic group are available, with values influenced by the solvent system.	[9][10]

HPLC Method Development

The primary objective was to develop a simple, isocratic reversed-phase HPLC method with UV detection for the quantitation of **5-Nitrosalicylic acid**.

Based on the acidic nature of **5-Nitrosalicylic acid** and common practices for analyzing aromatic acids, a C18 column was selected.[1][3][4] An acidic mobile phase was chosen to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[4] A mixture of methanol and a phosphate buffer was optimized to achieve a suitable retention time and resolution from potential impurities. The UV detection wavelength was selected based on the UV absorbance spectrum of the analyte.

The optimized chromatographic conditions are summarized in Table 2.

Parameter	Condition
Instrument	Agilent 1260 Infinity LC or equivalent
Column	C18, end-capped (250 x 4.6 mm), 5 µm
Mobile Phase	Methanol : 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with o-phosphoric acid) (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25 °C
Detection	UV at 230 nm
Run Time	10 minutes

- Standard Solution (100 µg/mL): Accurately weigh 10 mg of **5-Nitrosalicylic acid** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in the mobile phase, and dilute to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method provided a well-resolved peak for **5-Nitrosalicylic acid** with excellent peak symmetry. A typical chromatogram is shown in Figure 1 (a placeholder, as actual chromatograms cannot be generated). The system suitability parameters were evaluated and are presented in Table 3.

Parameter	Acceptance Criteria	Result
Retention Time (min)	-	~ 5.2
Tailing Factor (T)	$T \leq 2$	1.1
Theoretical Plates (N)	$N \geq 2000$	> 5000

The method was found to be specific for **5-Nitrosalicylic acid**, with no interference from common impurities or degradation products. The retention time allows for a rapid analysis, making it suitable for high-throughput screening.

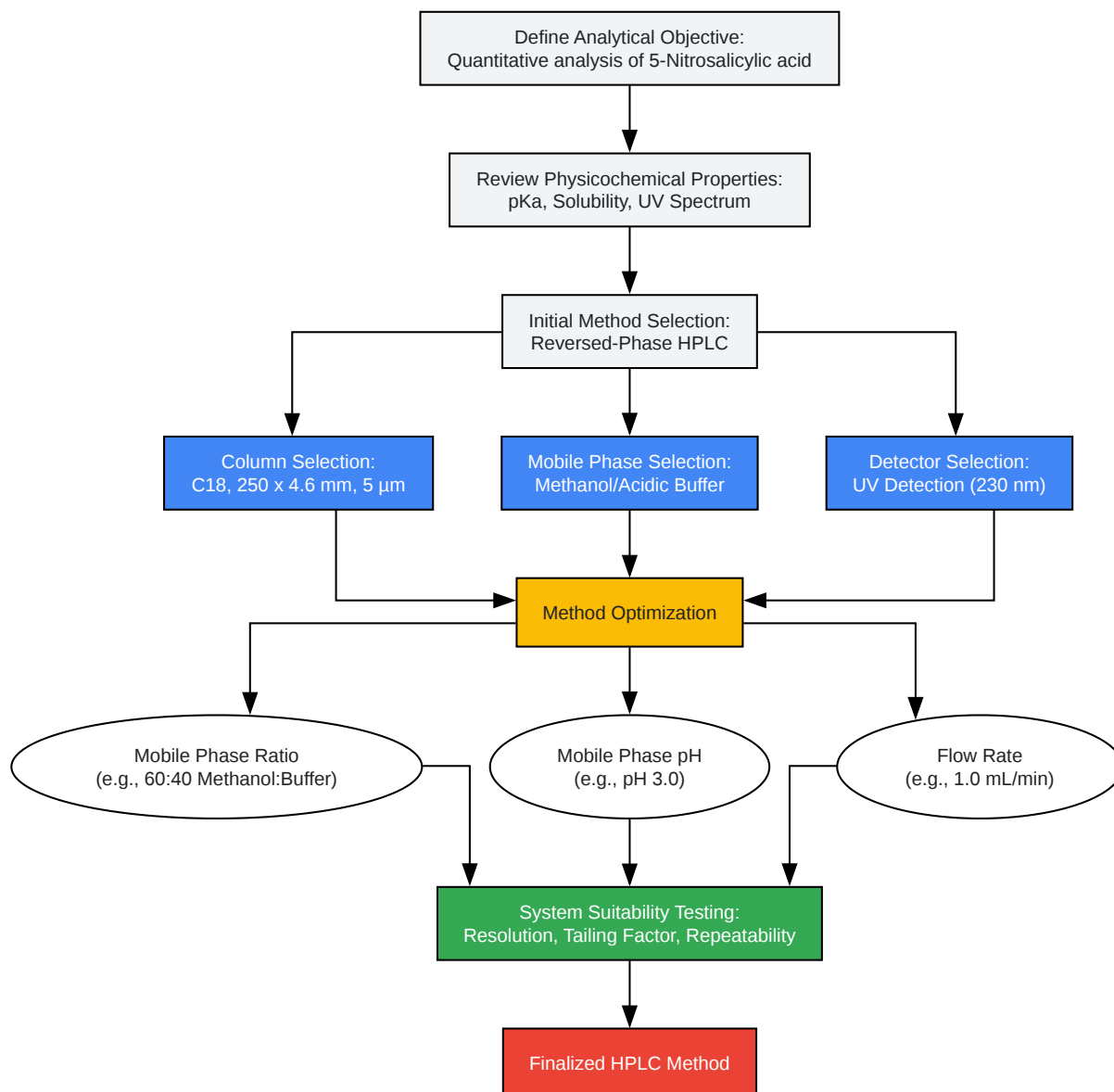
Experimental Protocols

- Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with o-phosphoric acid. Filter the buffer through a 0.45 μm membrane filter.
- Mobile Phase: Mix the filtered phosphate buffer and HPLC grade methanol in a ratio of 40:60 (v/v). Degas the mobile phase before use.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution five times.
- Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be less than 2.0%.
- Calculate the tailing factor and the number of theoretical plates from the first injection. The values should meet the criteria listed in Table 3.
- Inject the blank (mobile phase) once to ensure no interfering peaks are present.
- Inject the standard solution.
- Inject the sample solution in duplicate.

- Calculate the amount of **5-Nitrosalicylic acid** in the sample using the peak area of the standard and sample.

Method Development Workflow

The logical workflow for the HPLC method development is illustrated in the following diagram.



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Caption: Workflow for HPLC method development for **5-Nitrosalicylic acid**.

Conclusion

The described HPLC method is rapid, accurate, and reliable for the quantitative analysis of **5-Nitrosalicylic acid**. The method is simple to implement and can be effectively used for routine quality control of **5-Nitrosalicylic acid** in various sample matrices.

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